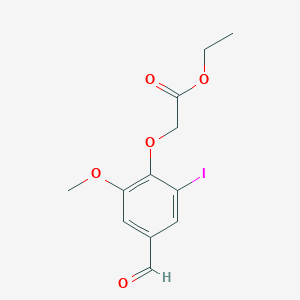

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate

Overview

Description

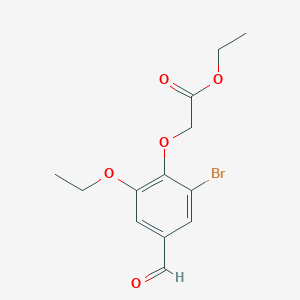

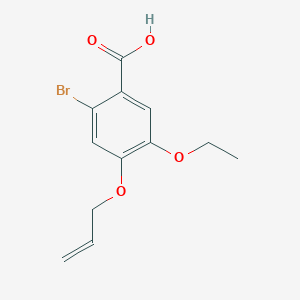

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is a chemical compound with the molecular formula C12H13IO5 . It has a molecular weight of 364.13 .

Molecular Structure Analysis

The molecular structure of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate consists of 12 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 5 oxygen atoms . The average mass is 364.133 Da and the monoisotopic mass is 363.980774 Da .Physical And Chemical Properties Analysis

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate has a density of 1.2±0.1 g/cm3, a boiling point of 358.3±27.0 °C at 760 mmHg, and a flash point of 190.6±11.7 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . Its ACD/LogP is 1.42, indicating its lipophilicity .Scientific Research Applications

Molecular Structure Analysis Research on molecular structures closely related to Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate demonstrates their potential in crystallography and molecular analysis. For example, studies on crystal and molecular structures of certain chalcone derivative molecules reveal their importance in activated unsaturated systems for conjugated addition reactions, which possess various biological activities. Such analyses are crucial for understanding the physical and chemical properties that may influence the synthesis and reactivity of ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate in scientific research (Kaur et al., 2012).

Antimicrobial and Anti-mycobacterial Agents The synthesis and evaluation of derivatives of compounds related to Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate for antimicrobial properties highlight their potential application. For instance, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid exhibit significant antimicrobial activities. Such compounds are evaluated for their effectiveness against various strains of microbes, suggesting the potential use of ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate derivatives as antimicrobial and anti-mycobacterial agents (Noolvi et al., 2016).

Antioxidant Properties The antioxidant potential of phenolic compounds derived from related compounds points to possible applications for Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate. Studies involving the isolation and evaluation of phenolic compounds from natural sources, such as plants or marine organisms, demonstrate their capacity to scavenge free radicals. These activities suggest the role of ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate derivatives in developing antioxidant agents, which could have implications for pharmaceutical and nutraceutical applications (Jeon et al., 2016).

Synthetic Applications Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate and its derivatives have significant synthetic applications, especially in the creation of novel pharmaceutical compounds. The synthesis of complex molecules often involves steps that can benefit from the properties of ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate, such as selective reactivity or the ability to undergo specific transformations, which are crucial for developing new drugs or materials (Crich & Rumthao, 2004).

properties

IUPAC Name |

ethyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWASNOLNDLDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1I)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-heptylsulfanyl-6-[2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]-2H-1,2,4-triazin-5-one](/img/structure/B474758.png)

![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B474792.png)

![5-Bromo-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B474795.png)

![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B474803.png)

![5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B474864.png)

![4-(4-hydroxyphenyl)-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B474899.png)

![6-[5-bromo-2-[(5-methyl-2-naphthalen-2-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B474935.png)

![(3Z)-5-fluoro-3-[(2Z)-4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B474984.png)

![3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-5-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B475020.png)